Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Brand Name: Vulcanchem
CAS No.: 1367935-91-8
VCID: VC2721479
InChI: InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)10-15-7-4-11(14)17/h11,15,17H,4-10H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2O
Molecular Formula: C14H26N2O3
Molecular Weight: 270.37 g/mol

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate

CAS No.: 1367935-91-8

Cat. No.: VC2721479

Molecular Formula: C14H26N2O3

Molecular Weight: 270.37 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate - 1367935-91-8

Specification

CAS No. 1367935-91-8
Molecular Formula C14H26N2O3
Molecular Weight 270.37 g/mol
IUPAC Name tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
Standard InChI InChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)10-15-7-4-11(14)17/h11,15,17H,4-10H2,1-3H3
Standard InChI Key DZUSGBFCNIPQMO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2O
Canonical SMILES CC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2O

Introduction

Physical and Chemical Properties

Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate is a structurally complex organic molecule with several functional groups that contribute to its chemical behavior and reactivity. The compound contains a spiro ring system, which consists of two rings joined at a single carbon atom, along with amine, hydroxyl, and carboxylate groups that offer multiple sites for chemical reactions.

Basic Identification and Properties

The compound is registered with the Chemical Abstracts Service (CAS) under the number 1367935-91-8, which serves as its unique identifier in chemical databases and literature. Its molecular formula is C14H26N2O3, indicating it contains 14 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms. The molecular weight is calculated to be 270.37 g/mol, which places it in the medium-sized molecule category in organic chemistry.

Table 1: Basic Chemical and Physical Properties of Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate

PropertyValue
CAS Number1367935-91-8
Molecular FormulaC14H26N2O3
Molecular Weight270.37 g/mol
IUPAC Nametert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate
PubChem Compound ID74788432
Physical FormNot specified in available data
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(18)16-8-5-14(6-9-16)10-15-7-4-11(14)17/h11,15,17H,4-10H2,1-3H3
InChIKeyDZUSGBFCNIPQMO-UHFFFAOYSA-N
Canonical SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2O

Structural Features

The molecule contains several noteworthy structural features that influence its chemical behavior. The diazaspiro[5.5]undecane core consists of two six-membered rings joined at a single carbon atom (the spiro carbon), with each ring containing a nitrogen atom. This creates a rigid three-dimensional structure with specific spatial arrangements of its functional groups.

The presence of a tert-butyloxycarbonyl (Boc) group attached to one of the nitrogen atoms (position 9) provides protection to this amine functionality, which is a common strategy in organic synthesis to temporarily mask reactive groups. The hydroxyl group at position 5 introduces a site for potential hydrogen bonding and further derivatization through various reactions such as oxidation, esterification, or etherification .

Chemical Reactivity and Synthesis

Reactivity Profile

The chemical reactivity of Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate is largely determined by its functional groups. The hydroxyl group at position 5 can participate in typical alcohol reactions, including oxidation to ketones, esterification with carboxylic acids, and dehydration to form alkenes. The protected amine (with the Boc group) can be deprotected under acidic conditions to reveal a reactive secondary amine for further transformations .

The spiro carbon creates a specific three-dimensional structure that can influence the stereochemical outcome of reactions at neighboring positions. The rigidity of the spiro system also affects the conformation of the rings, potentially creating selective reactivity at different sites within the molecule .

Synthetic Pathways

Applications and Uses

Precautionary Statement CodePrecautionary Measure
P261Avoid breathing dust/fume/gas/mist/vapors/spray
P264Wash hands thoroughly after handling
P270Do not eat, drink or smoke when using this product
P271Use only outdoors or in a well-ventilated area
P280Wear protective gloves/protective clothing/eye protection/face protection
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

These precautionary statements highlight the importance of proper laboratory safety protocols when working with this compound, including adequate ventilation, personal protective equipment, and proper hygiene practices .

Comparative Analysis

Comparison with Similar Compounds

A structurally related compound is tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS: 1368038-01-0), which differs from our compound of interest in the position of the Boc protection group. While Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate has the Boc group at position 9, this similar compound has it at position 2 .

Table 3: Comparison between Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate and its Positional Isomer

PropertyTert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylateTert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-2-carboxylate
CAS Number1367935-91-81368038-01-0
Molecular FormulaC14H26N2O3C14H26N2O3
Molecular Weight270.37 g/mol270.37 g/mol
Position of Boc GroupPosition 9 (on one of the nitrogen atoms)Position 2 (on the other nitrogen atom)
InChIKeyDZUSGBFCNIPQMO-UHFFFAOYSA-NJOQVDIUWFOPTOC-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CNCCC2OCC(C)(C)OC(=O)N1CCC(C2(C1)CCNCC2)O

This difference in the position of the Boc group can significantly affect the reactivity and potential applications of the compounds. The position of the protected nitrogen influences the electronic distribution within the molecule and can create different steric environments around reactive centers .

Structural Significance in Chemistry

Another related compound mentioned in the search results is tert-Butyl 2,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride (CAS: 1279866-58-8), which differs from our compound of interest by lacking the hydroxyl group at position 5 and existing as a hydrochloride salt. This compound shares the same core diazaspiro structure but with different functionalization, demonstrating the versatility of this scaffold in creating diverse chemical entities .

The spiro ring system common to these compounds provides a rigid framework that can be functionalized at various positions to create libraries of compounds with different properties. This structural versatility makes these compounds valuable in medicinal chemistry and drug discovery efforts .

Recent Research and Applications

Use in Synthesis of Bioactive Compounds

While specific research on Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate itself is limited in the available search results, related diazaspirocycles have been used as scaffolds in the synthesis of compounds with potential biological activity. For example, heteroaryl substituted diazaspirocycles have been synthesized and evaluated as structures to probe the ATP-binding site of protein kinases .

In one reported instance, a similar diazaspiro compound was used to synthesize tert-butyl 9-(9H-purin-6-yl)-1,9-diazaspiro[5.5]undecane-1-carboxylate, suggesting that our compound of interest could potentially serve as a starting material or intermediate in similar synthetic pathways targeting bioactive molecules .

Future Research Directions

The unique structure of Tert-butyl 5-hydroxy-2,9-diazaspiro[5.5]undecane-9-carboxylate positions it as a potentially valuable building block in several research areas:

  • Development of conformationally constrained peptidomimetics, where the rigid spiro scaffold could help in creating defined three-dimensional arrangements of functional groups

  • Creation of selective enzyme inhibitors, particularly for enzymes with deep binding pockets where the spiro system could provide appropriate spatial positioning of interacting groups

  • Exploration as a scaffold for creating libraries of compounds with diverse substitution patterns for screening against various biological targets

These potential applications highlight the value of such structurally complex building blocks in modern drug discovery and development efforts .

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